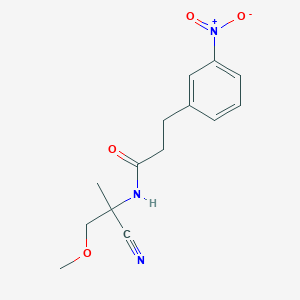
1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. Additionally, it has also been found to exhibit anti-inflammatory properties, suggesting its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of anticancer drugs. However, one limitation of this compound is its relatively low solubility in water, which may pose challenges in its formulation and administration.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea. One potential direction is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of this compound in animal models.
Métodos De Síntesis
The synthesis of 1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea involves the reaction of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with urea to form the final compound.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant activity against cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, it has also been found to possess antimicrobial and antifungal properties, suggesting its potential use in the development of antibiotics.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-16-5-4-11-9(15)12-10-14-13-8(17-10)7-3-2-6-18-7/h2-3,6H,4-5H2,1H3,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWGIBNHYYAFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B3002891.png)


![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline](/img/structure/B3002896.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002898.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)

![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)


